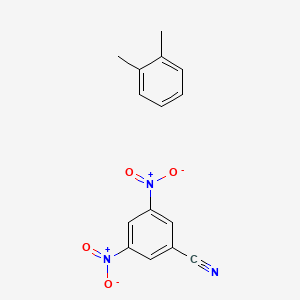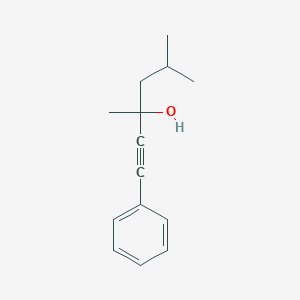
1-Hexyn-3-ol, 3,5-dimethyl-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexyn-3-ol, 3,5-dimethyl-1-phenyl- is an organic compound with the molecular formula C8H14O. It is also known by other names such as Surfynol, Surfynol 61, and 3,5-Dimethyl-1-hexyne-3-ol . This compound is characterized by its unique structure, which includes a hexynol backbone with two methyl groups and a phenyl group attached.
Preparation Methods
The synthesis of 1-Hexyn-3-ol, 3,5-dimethyl-1-phenyl- can be achieved through various methods. One common synthetic route involves the reaction of 3,5-dimethyl-1-hexyn-3-ol with phenylmagnesium bromide (Grignard reagent) under controlled conditions . Another method includes the esterification of 3,5-dimethyl-1-hexyn-3-ol with acetic anhydride in a neutral ionic liquid . Industrial production methods often involve the use of palladium-mediated hydrostannylation and Stille cross-coupling reactions .
Chemical Reactions Analysis
1-Hexyn-3-ol, 3,5-dimethyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form saturated alcohols.
Substitution: The compound can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Esterification: It can react with acetic anhydride to form esters. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids or bases for substitution and esterification reactions.
Scientific Research Applications
1-Hexyn-3-ol, 3,5-dimethyl-1-phenyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Hexyn-3-ol, 3,5-dimethyl-1-phenyl- involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, affecting metabolic pathways and cellular processes . The specific molecular targets and pathways involved depend on the context of its use, such as in biological systems or industrial applications.
Comparison with Similar Compounds
1-Hexyn-3-ol, 3,5-dimethyl-1-phenyl- can be compared with other similar compounds, such as:
3,5-Dimethyl-1-hexyn-3-ol: Lacks the phenyl group, making it less complex in structure.
2-Methyl-3-butyn-2-ol: Has a similar alkyne and alcohol functional group but differs in the carbon chain length and substitution pattern.
3-Methyl-1-pentyn-3-ol: Similar in structure but with different methyl group positioning. The uniqueness of 1-Hexyn-3-ol, 3,5-dimethyl-1-phenyl- lies in its phenyl group, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
155204-17-4 |
|---|---|
Molecular Formula |
C14H18O |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
3,5-dimethyl-1-phenylhex-1-yn-3-ol |
InChI |
InChI=1S/C14H18O/c1-12(2)11-14(3,15)10-9-13-7-5-4-6-8-13/h4-8,12,15H,11H2,1-3H3 |
InChI Key |
FOCUGTIHFFIKPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)(C#CC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


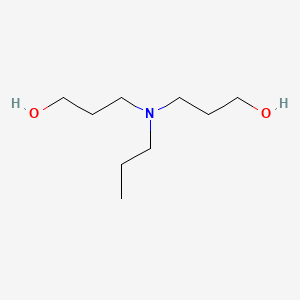

acetate](/img/structure/B12548326.png)
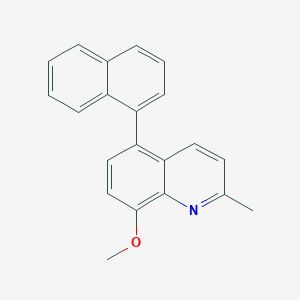
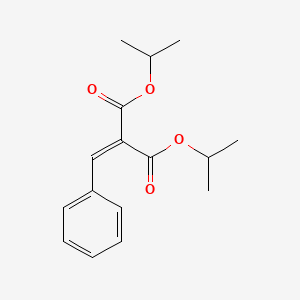
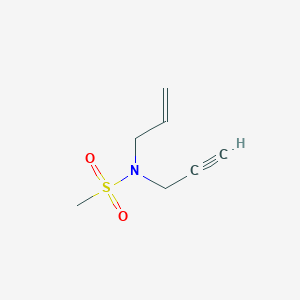
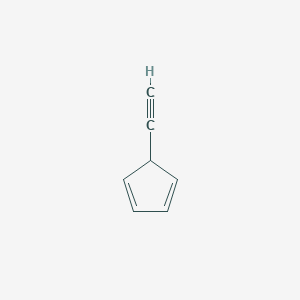

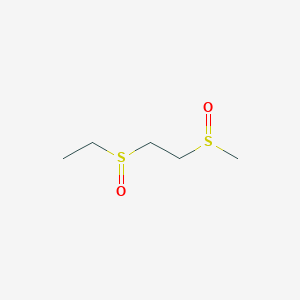
![4-Oxo-4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]butanoate](/img/structure/B12548375.png)
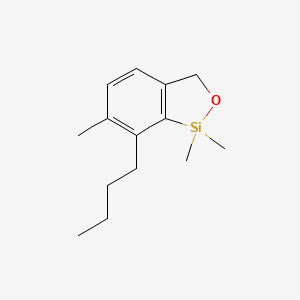
![9,9-Bis(2-ethylhexyl)-2,7-bis[2-(4-methoxyphenyl)ethyl]-9H-fluorene](/img/structure/B12548394.png)
![Disulfide, bis[(1,1-dimethylethyl)sulfonyl]](/img/structure/B12548396.png)
